5-Bromo-2-hydroxyisonicotinamide
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Overview
Description
5-Bromo-2-hydroxyisonicotinamide is a chemical compound that belongs to the class of halogenated nicotinamides It is characterized by the presence of a bromine atom at the 5th position and a hydroxyl group at the 2nd position on the isonicotinamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydroxyisonicotinamide typically involves the bromination of 2-hydroxyisonicotinamide. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5th position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as bromination, purification, and crystallization to obtain the final product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-hydroxyisonicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using suitable reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
5-Bromo-2-hydroxyisonicotinamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Biological Studies: The compound is studied for its potential antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific properties, such as enhanced conductivity or catalytic activity
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxyisonicotinamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxybenzamide: Similar structure but different biological activity.
2-Hydroxyisonicotinamide: Lacks the bromine atom, leading to different reactivity and applications.
5-Bromoisonicotinamide:
Uniqueness
5-Bromo-2-hydroxyisonicotinamide is unique due to the presence of both the bromine atom and the hydroxyl group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H5BrN2O2 |
---|---|
Molecular Weight |
217.02 g/mol |
IUPAC Name |
5-bromo-2-oxo-1H-pyridine-4-carboxamide |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-2-9-5(10)1-3(4)6(8)11/h1-2H,(H2,8,11)(H,9,10) |
InChI Key |
VQQBQSWBIPHOFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CNC1=O)Br)C(=O)N |
Origin of Product |
United States |
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